5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide
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Overview
Description
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide is a synthetic organic compound known for its diverse pharmacological properties. This compound belongs to the class of hydrazine-coupled pyrazole derivatives, which are recognized for their potential therapeutic applications, particularly in the treatment of parasitic diseases such as leishmaniasis and malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Nucleophilic Addition-Elimination Reaction: The pyrazole intermediate is then subjected to a nucleophilic addition-elimination reaction with furan-2-carbohydrazide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, which may exhibit different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiparasitic agent, particularly against leishmaniasis and malaria.
Medicine: Investigated for its therapeutic potential in treating parasitic infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide involves its interaction with specific molecular targets within parasitic organisms. It is believed to inhibit key enzymes and disrupt metabolic pathways essential for the survival of parasites such as Leishmania and Plasmodium species . Molecular docking studies have shown that this compound can effectively bind to enzyme active sites, thereby inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled Pyrazoles: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity.
Furan-2-carbohydrazides: Compounds with similar furohydrazide groups but different pyrazole derivatives.
Uniqueness
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide is unique due to its specific combination of a chloro-substituted pyrazole ring and a furohydrazide group. This unique structure contributes to its potent antiparasitic activity and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O2/c1-6-10(12)7(2)16(15-6)5-8-3-4-9(18-8)11(17)14-13/h3-4H,5,13H2,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVTUFBRMDVHAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328080 |
Source
|
Record name | 5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26666844 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
386705-59-5 |
Source
|
Record name | 5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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